molecular formula C13H21ClN2O2 B2597017 2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide CAS No. 2411254-57-2

2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide

Cat. No.: B2597017
CAS No.: 2411254-57-2
M. Wt: 272.77
InChI Key: FSROBUSXZLVVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a diethylamino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide typically involves the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with diethylamine and furan-2-carbaldehyde. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chloro group can be reduced to a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to target sites, enhancing the compound’s overall efficacy. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-diethylethylamine hydrochloride: Similar in structure but lacks the furan ring.

    2-Chloro-N,N-dimethylethylamine hydrochloride: Contains a dimethylamino group instead of a diethylamino group.

    2-Chloro-N,N-diethylacetamide: Similar backbone but different functional groups.

Uniqueness

2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O2/c1-4-16(5-2)11(12-7-6-8-18-12)9-15-13(17)10(3)14/h6-8,10-11H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSROBUSXZLVVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CNC(=O)C(C)Cl)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.